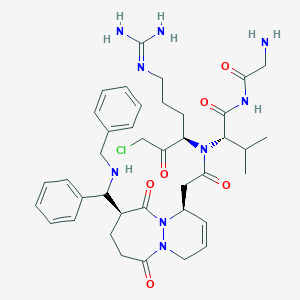![molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6](/img/structure/B131611.png)
cis-Octahydropyrrolo[3,4-b]pyridine
Descripción general
Descripción
Cis-Octahydropyrrolo[3,4-b]pyridine is a cyclic organic compound with potential applications in various fields of research and industry. It has a molecular formula of C7H14N2 and a molecular weight of 126.2 . It is also known by other names such as (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of cis-Octahydropyrrolo[3,4-b]pyridine involves several steps . First, dimethyl 2,3-pridinedicarboxylate is reduced to 2,3-dihydroxymethylpyridine in an organic solvent using a reducing agent. This is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of alkali, a cyclization reaction of the 2,3-dihalomethylpyridine and benzyl amine is carried out using an alkali metal salt of iodine as a catalyst to obtain 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, a hydrogenation reaction is carried out on the 6-benzyl-pyrrolo[3,4-b]pyridine to obtain the cis-Octahydropyrrolo[3,4-b]pyridine .Molecular Structure Analysis
The molecular structure of cis-Octahydropyrrolo[3,4-b]pyridine is characterized by a cyclic structure with a pyrrolo[3,4-b]pyridine core . The exact mass of the molecule is 126.115700 .Chemical Reactions Analysis
Cis-Octahydropyrrolo[3,4-b]pyridine is used as an intermediate in the synthesis of moxifloxacin, a drug for the treatment of bacterial infection .Physical And Chemical Properties Analysis
Cis-Octahydropyrrolo[3,4-b]pyridine is a light pink oily substance . It has a boiling point of 198°C and a density of 0.950 g/cm3 . It is freely soluble in water (279 g/L at 25 ºC) .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Summary of the Application
Pyrrolopyrazine derivatives, which include pyrrole and pyrazine rings like in cis-Octahydropyrrolo[3,4-b]pyridine, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Methods of Application
These compounds are synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation .
Results or Outcomes
Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Application in Antibacterial Fluoroquinolone Compounds Synthesis
Summary of the Application
(4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine is used in the synthesis of various antibacterial fluoroquinolone compounds .
Methods of Application
The compound is used in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with a variety of piperazine derivatives using microwave under different reaction conditions .
Results or Outcomes
The synthesis of antibacterial fluoroquinolone compounds using (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine is a convenient, rapid, and environmentally friendly method .
Safety And Hazards
Cis-Octahydropyrrolo[3,4-b]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Propiedades
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydropyrrolo[3,4-b]pyridine | |
CAS RN |
151213-42-2 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
